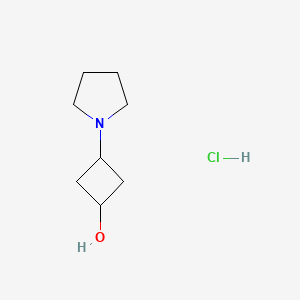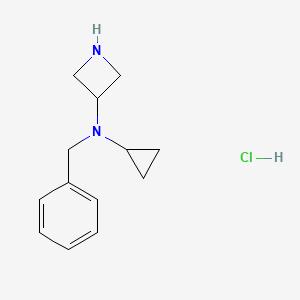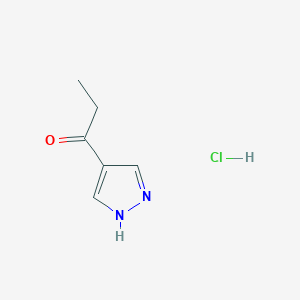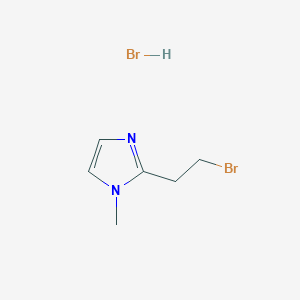
(1-Bromo-2-methylpropan-2-yl)cyclobutane
Overview
Description
(1-Bromo-2-methylpropan-2-yl)cyclobutane, also known as 1-bromo-2-methylcyclobutane, is a four-membered cyclic compound with a bromine atom at the 1-position. It is a colorless liquid at room temperature, and has a boiling point of 106-107°C and a melting point of -90°C. It is a versatile reagent used in organic synthesis, particularly in the synthesis of cyclic compounds, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and polymers.
Mechanism of Action
1-Bromo-2-methylcyclobutane acts as a nucleophile in organic synthesis, reacting with electrophiles to form covalent bonds. In the synthesis of cyclic compounds, the reaction begins with the nucleophilic attack of the bromine atom of (1-Bromo-2-methylpropan-2-yl)cyclobutanethylcyclobutane on the electrophile, followed by a proton transfer to form the cyclic product.
Biochemical and Physiological Effects
1-Bromo-2-methylcyclobutane has not been studied for its biochemical or physiological effects. As it is a reagent used in organic synthesis, it is not intended for human or animal consumption, and therefore has not been tested for its effects on the body.
Advantages and Limitations for Lab Experiments
1-Bromo-2-methylcyclobutane is a versatile reagent used in organic synthesis, and has several advantages for lab experiments. It has a low boiling point, making it easy to handle and store. Additionally, it is inexpensive and readily available. However, it is also a highly reactive and corrosive compound, and should be handled with care.
Future Directions
1-Bromo-2-methylcyclobutane is a versatile reagent used in organic synthesis, and there are many potential future directions for its use. It could be used in the synthesis of new pharmaceuticals, natural products, and polymers. Additionally, it could be used in the synthesis of new materials, such as graphene and other nanomaterials. It could also be used in the synthesis of new catalysts and other compounds with potential applications in biochemistry and medicine. Finally, it could be used in the synthesis of new organometallic compounds, which could have applications in catalysis and other fields.
Scientific Research Applications
1-Bromo-2-methylcyclobutane is a versatile reagent used in organic synthesis, particularly in the synthesis of cyclic compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and polymers. For example, (1-Bromo-2-methylpropan-2-yl)cyclobutanethylcyclobutane has been used in the synthesis of the antimalarial drug artemisinin and the anticancer drug camptothecin. Additionally, it has been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of natural products, such as terpenes and steroids.
properties
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,6-9)7-4-3-5-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSRHEUOMUTZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[Amino(phenyl)methyl]cyclobutyl}methanol](/img/structure/B1381608.png)
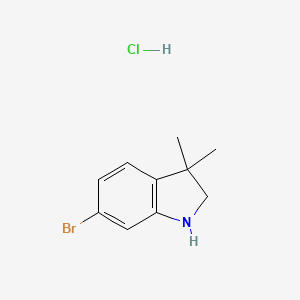
![{4-[2-Amino-6-(cyclopropylmethyl)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol sulfate](/img/structure/B1381614.png)
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
![7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride](/img/structure/B1381619.png)
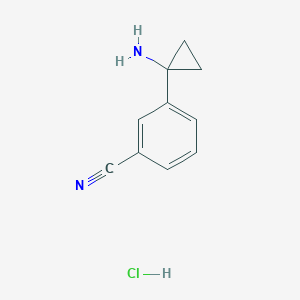


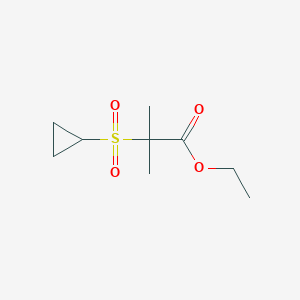
![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
